molecular formula C18H24O2 B130114 (1S,3aS,7S,11aS)-11a-methyl-1H,2H,3H,3aH,6H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol CAS No. 517-07-7

(1S,3aS,7S,11aS)-11a-methyl-1H,2H,3H,3aH,6H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol

Cat. No.: B130114
CAS No.: 517-07-7
M. Wt: 272.4 g/mol
InChI Key: FHUJXHJKJMSASV-DBFMJEBKSA-N
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Description

(1S,3aS,7S,11aS)-11a-methyl-1H,2H,3H,3aH,6H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol is a complex organic compound with a unique structure This compound is part of the steroid family, characterized by its cyclopenta[a]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3aS,7S,11aS)-11a-methyl-1H,2H,3H,3aH,6H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol typically involves multiple steps, starting from simpler steroid precursors. The process often includes:

    Hydrogenation: This step reduces double bonds in the precursor molecules.

    Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or potassium permanganate.

    Methylation: Addition of methyl groups using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Batch Processing: Where reactions are carried out in large reactors with precise control over temperature and pressure.

    Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,3aS,7S,11aS)-11a-methyl-1H,2H,3H,3aH,6H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like chromium trioxide or PCC to form ketones or aldehydes.

    Reduction: Employing reducing agents such as lithium aluminum hydride to convert ketones to alcohols.

    Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) to introduce halogen atoms.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: N-bromosuccinimide in carbon tetrachloride.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion to secondary or tertiary alcohols.

    Substitution: Introduction of halogen atoms at specific positions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule to study steroid synthesis and reactions. It helps in understanding the behavior of complex organic molecules under various conditions.

Biology

In biological research, (1S,3aS,7S,11aS)-11a-methyl-1H,2H,3H,3aH,6H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol is studied for its role in cellular processes and its potential as a biomarker for certain diseases.

Medicine

Medically, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties. It is also studied for its role in hormone regulation and metabolism.

Industry

In the industrial sector, this compound is used in the synthesis of various pharmaceuticals and as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of (1S,3aS,7S,11aS)-11a-methyl-1H,2H,3H,3aH,6H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol involves its interaction with specific molecular targets, such as hormone receptors. It binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A well-known steroid with a similar core structure but different functional groups.

    Testosterone: Another steroid with a similar backbone but distinct biological functions.

    Estradiol: A steroid hormone with a similar structure but different effects on the body.

Uniqueness

What sets (1S,3aS,7S,11aS)-11a-methyl-1H,2H,3H,3aH,6H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol apart is its specific configuration and functional groups, which confer unique biological activities and potential therapeutic applications.

Properties

CAS No.

517-07-7

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

(3S,13S,17S)-13-methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,4,12,16-17,19-20H,3,5-10H2,1H3/t12-,16?,17-,18-/m0/s1

InChI Key

FHUJXHJKJMSASV-DBFMJEBKSA-N

Isomeric SMILES

C[C@]12CCC3=C(C1CC[C@@H]2O)C=CC4=C3CC[C@@H](C4)O

SMILES

CC12CCC3=C(C1CCC2O)C=CC4=C3CCC(C4)O

Canonical SMILES

CC12CCC3=C(C1CCC2O)C=CC4=C3CCC(C4)O

Synonyms

(3β,17β)-Estra-5,7,9-triene-3,17-diol;  Estra-5,7,9-triene-3β,17β-diol;  Estra-5(10),6,8-triene-3β,17β-diol

Origin of Product

United States

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